
(Pentafluorophenyl)-carbonimidic dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pentafluorophenyl)-carbonimidic dibromide is a chemical compound known for its unique structure and reactivity It features a pentafluorophenyl group attached to a carbonimidic dibromide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)-carbonimidic dibromide typically involves the reaction of pentafluorophenyl isocyanate with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6F5NCO+Br2→C6F5NCBr2
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely involves scaling up the laboratory procedures with appropriate safety and efficiency measures. This includes the use of industrial reactors and purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Pentafluorophenyl)-carbonimidic dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new bonds.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are used, often in anhydrous conditions to prevent side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield a (Pentafluorophenyl)-carbonimidic amine derivative.
Wissenschaftliche Forschungsanwendungen
(Pentafluorophenyl)-carbonimidic dibromide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential in drug development.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (Pentafluorophenyl)-carbonimidic dibromide involves its reactivity with nucleophiles. The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the carbonimidic dibromide moiety, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new bonds and create complex molecules.
Vergleich Mit ähnlichen Verbindungen
Pentafluorophenyl isocyanate: Shares the pentafluorophenyl group but differs in its functional group.
Pentafluorophenyl esters: These compounds also contain the pentafluorophenyl group and are used in peptide synthesis.
Pentafluorophenol: A related compound with a hydroxyl group instead of the carbonimidic dibromide moiety.
Uniqueness: (Pentafluorophenyl)-carbonimidic dibromide is unique due to its combination of the pentafluorophenyl group and the carbonimidic dibromide moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
114564-99-7 |
|---|---|
Molekularformel |
C7Br2F5N |
Molekulargewicht |
352.88 g/mol |
IUPAC-Name |
1,1-dibromo-N-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C7Br2F5N/c8-7(9)15-6-4(13)2(11)1(10)3(12)5(6)14 |
InChI-Schlüssel |
WAFLOVAOXIKLMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


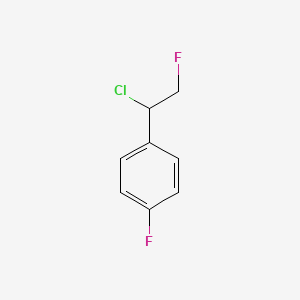
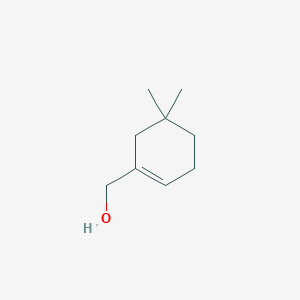
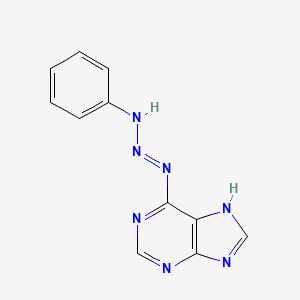
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)

![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)

![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
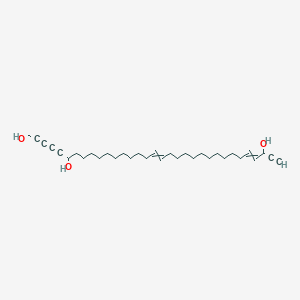
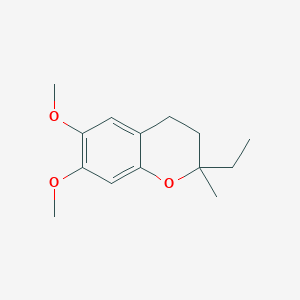
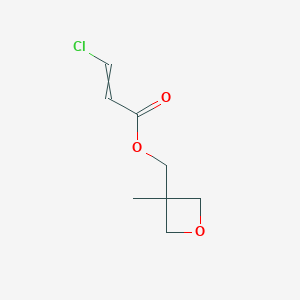
![[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile](/img/structure/B14310079.png)

![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
